"2-Chloro-4-methyl-5-nitroaniline;hydrochloride physical properties"
"2-Chloro-4-methyl-5-nitroaniline;hydrochloride physical properties"
[1][2][3][4][5]
Executive Summary
2-Chloro-4-methyl-5-nitroaniline hydrochloride (CAS: 2470435-80-2) is a specialized aromatic amine salt utilized primarily as a fine chemical intermediate in the synthesis of pharmaceuticals and high-performance organic pigments.[1][2][3][4][5] Structurally, it is the hydrochloride salt of 2-chloro-4-methyl-5-nitroaniline (CAS: 1081809-78-0), a polysubstituted benzene derivative where the positioning of the chloro, methyl, and nitro groups creates a unique electronic environment suitable for further nucleophilic substitutions or coupling reactions.
This guide details the physicochemical properties, synthetic pathways, and handling protocols for researchers and drug development professionals.
Chemical Identity & Nomenclature
The compound is characterized by a benzene core substituted with an amino group (protonated in the salt form), a chlorine atom, a methyl group, and a nitro group. The specific regiochemistry (2-Cl, 4-Me, 5-NO₂) distinguishes it from common dye intermediates like Fast Red KB or GL bases.
| Property | Description |
| IUPAC Name | 2-Chloro-4-methyl-5-nitroaniline hydrochloride |
| Systematic Name | 2-Chloro-4-methyl-5-nitrobenzenamine hydrochloride |
| CAS Number (Salt) | 2470435-80-2 |
| CAS Number (Free Base) | 1081809-78-0 |
| Molecular Formula | C₇H₇ClN₂O₂ · HCl |
| Molecular Weight | 223.06 g/mol (Salt); 186.60 g/mol (Free Base) |
| SMILES | CC1=C(Cl)C=C([O-])C(N)=C1.Cl |
| Appearance | Off-white to pale yellow crystalline powder |
Physical & Chemical Properties[6][7][8][9][10][11][12][13]
Hydrochloride Salt Properties
The hydrochloride form is generated to enhance water solubility and storage stability compared to the free base.
| Property | Value / Observation | Note |
| Melting Point | >200 °C (Decomposition) | Typical for aniline salts; exact value depends on purity/solvate form. |
| Solubility (Water) | Moderate to High | Protonated amine forms an ionic lattice soluble in polar protic solvents. |
| Solubility (Organic) | Soluble in Methanol, DMSO, DMF | Limited solubility in non-polar solvents (Hexane, Toluene). |
| Hygroscopicity | Moderate | Aniline hydrochlorides can absorb atmospheric moisture; store under inert gas. |
| Acidity (pKa) | ~2.0 - 3.0 (Conjugate Acid) | The electron-withdrawing nitro and chloro groups significantly reduce the basicity of the parent amine. |
Free Base Properties (Reference)
For applications requiring the neutral amine (e.g., organic coupling), the salt is neutralized.
-
Melting Point: Predicted range 100–120 °C (Based on structural isomers like 2-chloro-4-nitro-5-methylaniline).
-
LogP: ~2.14 (Predicted).
-
Flash Point: >100 °C.[6]
Synthesis & Preparation
Retrosynthetic Analysis
The synthesis of the specific 2-chloro-4-methyl-5-nitro isomer requires careful control of directing effects. Direct nitration of 2-chloro-4-methylaniline (2-chloro-p-toluidine) typically yields the 6-nitro isomer due to the ortho-directing power of the amine.
Therefore, the most viable route is the Chlorination of 4-methyl-3-nitroaniline .
-
Precursor: 4-Methyl-3-nitroaniline (Fast Red GL Base).
-
Mechanism: Electrophilic Aromatic Substitution (EAS).
-
Regioselectivity: The amino group (C1) is a strong ortho/para director. The nitro group (C3) is a meta director. The methyl group (C4) is a weak ortho/para director.
-
Position 2 (Ortho to NH₂, between NH₂ and NO₂): Sterically hindered but electronically activated.
-
Position 6 (Ortho to NH₂, Para to NO₂): Highly activated.
-
Note: Careful control of conditions or protection of the amine (e.g., as an acetamide) is often required to direct chlorination to the desired position or to separate isomers.
-
Synthetic Pathway Diagram
Caption: Proposed synthetic route via protection-chlorination-deprotection sequence to ensure regioselectivity.
Preparation of the Hydrochloride Salt
To convert the free base to the hydrochloride salt:
-
Dissolution: Dissolve the free base (2-Chloro-4-methyl-5-nitroaniline) in anhydrous diethyl ether or ethyl acetate.
-
Acidification: Add 1.1 equivalents of HCl (4M in Dioxane or anhydrous gas).
-
Precipitation: The salt will precipitate immediately as a white/off-white solid.
-
Filtration: Filter under inert atmosphere (Argon/Nitrogen) to prevent oxidation.
-
Drying: Vacuum dry at 40°C to remove residual solvent.
Characterization Methods
Researchers should validate the compound using the following analytical standards:
| Method | Expected Signal / Observation |
| ¹H NMR (DMSO-d₆) | δ 2.30 (s, 3H, Ar-CH₃) ; δ 7.2-8.0 (s, 2H, Ar-H) . The aromatic protons will appear as singlets due to the para-substitution pattern relative to each other (positions 3 and 6 are H). |
| HPLC | Column: C18 Reverse Phase. Mobile Phase: Acetonitrile/Water (0.1% Formic Acid). Detection: UV at 254 nm. |
| Mass Spectrometry | ESI+: m/z 187.0 [M+H]⁺ (matches free base mass). The Cl isotope pattern (3:1 ratio of ³⁵Cl:³⁷Cl) should be clearly visible. |
| IR Spectroscopy | Nitro Stretches: ~1530 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric). Amine Salt: Broad band ~2800-3000 cm⁻¹ (N-H stretching). |
Handling & Safety (SDS Highlights)
Signal Word: WARNING
-
Hazard Statements:
-
Precautionary Measures:
-
Wear nitrile gloves and safety goggles.
-
Handle in a fume hood to avoid inhalation of dust.
-
Storage: Store at 2-8°C under inert gas (Nitrogen/Argon). The salt may darken upon exposure to light and air.
-
References
-
BLD Pharm. (2025). Product Analysis: 2-Chloro-4-methyl-5-nitroaniline hydrochloride (CAS 2470435-80-2).[1][2][3][4][5] Retrieved from
-
Sigma-Aldrich. (2025). Building Blocks: 2-Chloro-4-methyl-5-nitroaniline. Retrieved from
-
ChemBK. (2024). Chemical Properties of CAS 1081809-78-0. Retrieved from
-
PubChem. (2025).[7] Compound Summary: Nitroaniline Derivatives. Retrieved from
Sources
- 1. 64863-10-1|3-Chloro-2-methyl-4-nitroaniline|BLD Pharm [bldpharm.com]
- 2. 96-90-2|1-Chloro-2-methyl-3,5-dinitrobenzene|BLD Pharm [bldpharm.com]
- 3. 34648-99-2|4-Chloro-2-methyl-5-nitroaniline|BLD Pharm [bldpharm.com]
- 4. 38939-88-7|2-Chloro-4-methyl-1-nitrobenzene|BLD Pharm [bldpharm.com]
- 5. 113372-68-2|(3-Chloro-4-nitrophenyl)methanol|BLD Pharm [bldpharm.com]
- 6. 2-Chloro-5-nitrotoluene | CAS#:13290-74-9 | Chemsrc [chemsrc.com]
- 7. 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
